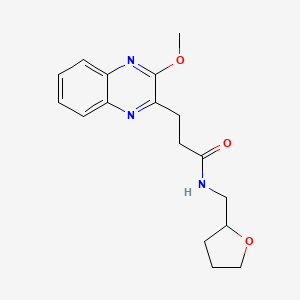
3-(3-methoxy-2-quinoxalinyl)-N-(tetrahydro-2-furanylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methoxy-2-quinoxalinyl)-N-(tetrahydro-2-furanylmethyl)propanamide, also known as TQFP, is a chemical compound that has been the subject of scientific research in recent years. This compound has shown potential in various fields, including pharmacology, biochemistry, and medicinal chemistry.
作用機序
The mechanism of action of 3-(3-methoxy-2-quinoxalinyl)-N-(tetrahydro-2-furanylmethyl)propanamide involves its interaction with various cellular targets, including enzymes, receptors, and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells and tissues. This compound has also been found to increase the levels of certain antioxidants, such as glutathione, which protect cells from oxidative stress. In addition, this compound has been shown to inhibit the proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis.
実験室実験の利点と制限
One of the main advantages of 3-(3-methoxy-2-quinoxalinyl)-N-(tetrahydro-2-furanylmethyl)propanamide is its potential therapeutic applications in various diseases, including cancer and inflammation. This compound has been found to exhibit potent anticancer and anti-inflammatory properties, making it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in vivo. In addition, further studies are needed to determine the optimal dosage and toxicity of this compound.
将来の方向性
There are several future directions for research on 3-(3-methoxy-2-quinoxalinyl)-N-(tetrahydro-2-furanylmethyl)propanamide. One area of interest is the development of novel drug delivery systems that can enhance the solubility and bioavailability of this compound. Another area of research is the identification of new cellular targets and signaling pathways that are involved in the mechanism of action of this compound. Furthermore, future studies are needed to investigate the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development. Further research is needed to fully understand the potential therapeutic applications of this compound and to overcome its limitations for lab experiments.
合成法
The synthesis of 3-(3-methoxy-2-quinoxalinyl)-N-(tetrahydro-2-furanylmethyl)propanamide involves the reaction of 3-methoxy-2-quinoxalinamine with tetrahydro-2-furanylmethyl bromide, followed by the reaction with propanoyl chloride. The final product is obtained through purification by column chromatography. The purity and identity of the compound are confirmed by spectroscopic and analytical methods.
科学的研究の応用
3-(3-methoxy-2-quinoxalinyl)-N-(tetrahydro-2-furanylmethyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
特性
IUPAC Name |
3-(3-methoxyquinoxalin-2-yl)-N-(oxolan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-22-17-15(19-13-6-2-3-7-14(13)20-17)8-9-16(21)18-11-12-5-4-10-23-12/h2-3,6-7,12H,4-5,8-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSZNNWLIOHOEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1CCC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-1-phenyl-2-propen-1-one](/img/structure/B5350174.png)
![ethyl {[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5350175.png)
![5-bromo-2-[(3-ethoxybenzoyl)amino]benzoic acid](/img/structure/B5350183.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5350186.png)
![2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline](/img/structure/B5350204.png)
![5-{3-chloro-5-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5350211.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B5350234.png)

![N-(3-methoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5350251.png)
![2-methyl-1-[2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5350255.png)
![2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5350259.png)

![N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-propoxyacetamide](/img/structure/B5350268.png)
